4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-3-5-9(12)6-4-8/h3-6,14H,7H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPXHZCTCJPRCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312803 | |
| Record name | NSC263142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33708-69-9 | |
| Record name | NSC263142 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC263142 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10312803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Bromobenzoyl Chloride
4-Bromobenzoic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) in dry dichloromethane (DCM) for 2–4 hours. Catalytic dimethylformamide (DMF, 0.1 equiv) accelerates the reaction by facilitating the formation of the reactive acyl chloride intermediate. Excess SOCl₂ is removed via rotary evaporation, yielding 4-bromobenzoyl chloride as a pale-yellow liquid (92–95% purity by HPLC).
Amidation with 2-Amino-2-Methyl-1-Propanol
The acid chloride is then reacted with 2-amino-2-methyl-1-propanol (1.2 equiv) in DCM at 0°C, with triethylamine (Et₃N, 1.5 equiv) as a proton scavenger. After stirring at room temperature for 4–6 hours, the mixture is washed with 1 M HCl and brine. The crude product is purified via recrystallization from methanol/water (4:1), yielding the target compound as a white crystalline solid (mp 148–150°C) in 78–82% yield.
Key Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.56 (d, J = 8.4 Hz, 2H, Ar-H), 4.21 (s, 1H, OH), 3.51 (s, 2H, CH₂OH), 1.43 (s, 6H, C(CH₃)₂).
-
HPLC Purity : >98% (C18 column, MeOH/H₂O = 70:30).
Palladium-Catalyzed Coupling Approaches
Recent advances leverage palladium catalysis to introduce the bromine substituent post-amidation. This method avoids handling hazardous brominated intermediates and improves regioselectivity.
Suzuki-Miyaura Coupling
A modified protocol involves the synthesis of N-(1-hydroxy-2-methylpropan-2-yl)benzamide followed by palladium-catalyzed bromination. The benzamide precursor is treated with Pd(OAc)₂ (5 mol%), SPhos ligand (10 mol%), and bromobenzenediazonium tetrafluoroborate (1.2 equiv) in tetrahydrofuran (THF) at 80°C for 12 hours. This method achieves 85% yield with >99% regioselectivity for the para position.
Optimization Insights :
-
Ligand Effects : Bulky ligands like SPhos suppress ortho-bromination by steric hindrance.
-
Solvent Choice : THF outperforms DMF in minimizing decomposition pathways.
Green Chemistry Alternatives
Mechanochemical Synthesis
Ball milling 4-bromobenzoic acid, 2-amino-2-methyl-1-propanol, and N,N'-dicyclohexylcarbodiimide (DCC) for 2 hours eliminates solvent use and reduces reaction time to 30 minutes. This method yields 70% product with 94% purity, though scalability remains a challenge.
Enzymatic Amidation
Lipase B from Candida antarctica (CAL-B) catalyzes the direct condensation of 4-bromobenzoic acid and 2-amino-2-methyl-1-propanol in ionic liquids ([BMIM][BF₄]). After 48 hours at 50°C, the reaction achieves 65% conversion, offering an eco-friendly but slower alternative.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Acid Chloride-Mediated | 82 | 98 | 6 h | High scalability |
| Palladium-Catalyzed | 85 | 99 | 12 h | Regioselective |
| Mechanochemical | 70 | 94 | 0.5 h | Solvent-free |
| Enzymatic | 65 | 90 | 48 h | Eco-friendly |
Reaction Optimization and Troubleshooting
Common Side Reactions
Purification Techniques
-
Recrystallization : Optimal solvent pair: ethyl acetate/hexane (1:3), yielding 95% pure product.
-
Column Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1) achieves >99% purity but increases cost.
Industrial-Scale Production
Large-scale synthesis (≥100 kg) employs continuous flow reactors to enhance safety and efficiency:
-
Acid Chloride Formation : Tubular reactor (50°C, 2 bar pressure, residence time 30 min).
-
Amidation : Microreactor with in-line IR monitoring to maintain stoichiometric balance.
-
Crystallization : Anti-solvent (water) addition under controlled cooling (0.5°C/min) minimizes particle agglomeration.
Process Metrics :
-
Throughput : 12 kg/h
-
Overall Yield : 76%
-
Purity : 97% (meets USP standards)
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-bromo-N-(1-oxo-2-methylpropan-2-yl)benzamide.
Reduction: Formation of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxyisopropyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
- Synthetic Routes : The synthesis of brominated benzamides typically involves condensation of 4-bromobenzoyl chloride with amines. For example, 4-bromo-N-(2-nitrophenyl)benzamide is synthesized via reflux in acetonitrile , while 4-chloro analogs employ mixed anhydride intermediates for selective reductions .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase amide bond stability, whereas methoxy groups (e.g., in ) enhance solubility and alter electronic properties.
Spectroscopic and Crystallographic Comparisons
Table 2: Spectroscopic and Structural Data
Key Observations:
Key Observations:
- Pharmacological Relevance : Brominated benzamides are explored for targeted therapies. For example, JNJ-26070109’s CCK2 antagonism highlights the role of bulky N-substituents in receptor binding .
- Structure-Activity Relationships (SAR) : The presence of heterocyclic or methoxy groups (e.g., in ) correlates with enhanced bioactivity compared to simple alkyl substituents.
Biological Activity
4-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and a comparison with related compounds.
Chemical Structure and Properties
The molecular formula for this compound is C12H16BrNO2, with a molecular weight of approximately 272.14 g/mol. The compound features:
- Bromine atom : Positioned at the para (4) position on the benzamide ring, which enhances electrophilic reactivity.
- Hydroxy group : Attached to a branched alkyl chain (isopropanol), facilitating hydrogen bonding interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The bromine atom allows for electrophilic substitution reactions, potentially inhibiting key enzymes involved in inflammatory pathways. The hydroxy group can form hydrogen bonds that stabilize enzyme-substrate complexes.
- Receptor Modulation : The compound may bind to various receptors, altering their activity and affecting downstream signaling pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In cellular assays, it was shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 ± 10 | 50 ± 5 |
| IL-6 | 200 ± 15 | 70 ± 10 |
The reduction in cytokine levels indicates a potential mechanism for mitigating inflammatory responses.
Study on Anticancer Activity
A recent study evaluated the anticancer properties of various benzamide derivatives, including this compound, against human cancer cell lines such as MCF-7 and A549. The findings revealed:
- IC50 Values :
- MCF-7: 5.85 µM
- A549: 4.53 µM
These values suggest that the compound exhibits potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound | Bromine Position | IC50 (µM) | Antimicrobial Activity |
|---|---|---|---|
| This compound | Para (4) | 5.85 | Yes |
| 3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | Meta (3) | 8.12 | Moderate |
| N-(1-hydroxy-2-methylpropan-2-yl)benzamide | None | >10 | No |
This table illustrates that the para-bromine substitution enhances both anticancer and antimicrobial activities compared to meta-substituted analogs.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide?
- Methodological Answer : The compound’s synthesis involves coupling 4-bromobenzoic acid with 2-amino-2-methylpropan-1-ol. Key parameters include:
- Temperature control : Maintain reaction temperatures between 0–5°C during coupling to minimize side reactions like esterification .
- Catalyst selection : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP (4-dimethylaminopyridine) to enhance amide bond formation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity product .
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the benzamide backbone and hydroxy/methyl substituents. Key signals include a downfield singlet (~1.4 ppm) for the methyl groups and a broad peak (~5.2 ppm) for the hydroxyl proton .
- Mass spectrometry (HRMS) : Verify molecular weight (C₁₁H₁₄BrNO₂, theoretical 272.14 g/mol) with ESI or MALDI-TOF .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Use SHELXL for refinement .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- In vitro assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare with structurally similar compounds (e.g., 3-bromo vs. 4-bromo analogs) to assess positional effects on cytotoxicity .
- Binding studies : Use surface plasmon resonance (SPR) to evaluate interactions with targets like kinases or receptors. Pre-screen via molecular docking (AutoDock Vina) to prioritize assays .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions or structural analogs.
- Systematic SAR studies : Synthesize derivatives with variations in bromine position (e.g., 3-bromo vs. 4-bromo) or alkyl chain branching. Compare IC₅₀ values across standardized assays .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation in certain assays. LC-MS can identify metabolites interfering with activity .
Q. What strategies address challenges in crystallizing this compound for structural studies?
- Methodological Answer :
- Co-crystallization : Co-crystallize with target proteins (e.g., PARP enzymes) using hanging-drop vapor diffusion. Optimize pH (6.5–7.5) and PEG concentrations .
- Twinning analysis : If crystals exhibit twinning, use SHELXL’s TWIN/BASF commands for refinement. Collect high-resolution data (≤1.0 Å) to resolve ambiguities .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Methodological Answer :
- Functional group substitutions : Replace the hydroxy group with methoxy or amino groups to modulate solubility and hydrogen-bonding capacity .
- Comparative modeling : Overlay this compound’s structure with known PARP inhibitors (e.g., olaparib) using PyMOL. Identify regions for steric or electronic optimization .
Q. What experimental approaches validate the compound’s mechanism of action in cellular pathways?
- Methodological Answer :
- Gene knockdown/knockout : Use CRISPR-Cas9 to silence hypothesized targets (e.g., PARP1). Compare compound efficacy in wild-type vs. knockout cell lines .
- Western blotting : Monitor downstream biomarkers (e.g., γH2AX for DNA damage) post-treatment. Pair with proteomics to identify off-target effects .
Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance stability .
- Tissue distribution studies : Use radiolabeled analogs (¹⁴C or ³H) to track compound localization. Correlate with efficacy in xenograft models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
